N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 461438-88-0
VCID: VC0376197
InChI: InChI=1S/C23H21NO3S/c1-27-18-13-7-5-11-16(18)22(26)24-23-20(17-12-6-8-14-19(17)28-23)21(25)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12,14H2,1H3,(H,24,26)
SMILES: COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Molecular Formula: C23H21NO3S
Molecular Weight: 391.5g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide

CAS No.: 461438-88-0

Main Products

VCID: VC0376197

Molecular Formula: C23H21NO3S

Molecular Weight: 391.5g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide - 461438-88-0

CAS No. 461438-88-0
Product Name N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
Molecular Formula C23H21NO3S
Molecular Weight 391.5g/mol
IUPAC Name N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C23H21NO3S/c1-27-18-13-7-5-11-16(18)22(26)24-23-20(17-12-6-8-14-19(17)28-23)21(25)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12,14H2,1H3,(H,24,26)
Standard InChIKey OVNOUFNSKSZESN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
PubChem Compound 1724281
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator